molecular formula C3H4O2 B12054849 2-oxo(1,2,3-13C3)propanal

2-oxo(1,2,3-13C3)propanal

Cat. No.: B12054849
M. Wt: 75.041 g/mol
InChI Key: AIJULSRZWUXGPQ-VMIGTVKRSA-N
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Description

Ubiquity and Biological Significance of Methylglyoxal (B44143) as an Endogenous Metabolite

Methylglyoxal, systematically named 2-oxopropanal, is a highly reactive organic compound that is an unavoidable byproduct of several metabolic pathways in most living organisms. biorxiv.orgromerlabs.com Its primary source in humans is as a byproduct of glycolysis, the central pathway for glucose metabolism, arising from the non-enzymatic degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). biorxiv.orgspringernature.com Additional endogenous production routes include the metabolism of lipids and proteins, specifically the catabolism of acetone (B3395972) and threonine. springernature.com

Biologically, methylglyoxal is recognized as a potent precursor to Advanced Glycation End-products (AGEs). biorxiv.org AGEs are formed when methylglyoxal reacts with the free amino groups of amino acids, primarily arginine and lysine (B10760008), within proteins, as well as with nucleic acids. springernature.comdiabetesjournals.org This non-enzymatic modification can alter the structure and function of these macromolecules, contributing to cellular dysfunction and tissue damage. The accumulation of methylglyoxal, a condition known as dicarbonyl stress, is implicated in the pathology of numerous diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. springernature.comresearchgate.net In the context of cancer, methylglyoxal exhibits a dual role, where low concentrations can promote tumor growth, while higher concentrations can induce apoptosis in cancer cells. nih.gov To mitigate its toxicity, cells possess a primary detoxification pathway called the glyoxalase system, which converts methylglyoxal into the less reactive D-lactate. springernature.comresearchgate.net

The Indispensable Value of Stable Isotopic Labeling in Mechanistic Elucidation within Complex Systems

Stable isotopic labeling is a powerful and indispensable technique in chemical biology and metabolic research for tracing the fate of molecules within complex biological systems. mit.edu This approach involves replacing one or more atoms in a molecule with their heavier, non-radioactive stable isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C). chiron.no Because the chemical properties of an isotopically labeled molecule (an isotopologue) are nearly identical to its natural counterpart, it is processed by enzymes and cellular machinery in the same way. chiron.no

The key advantage of isotopic labeling lies in the mass difference. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of the compound based on this mass difference. mit.eduscioninstruments.com This allows researchers to perform metabolic flux analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions and trace the flow of atoms through intricate metabolic networks. mit.edubiorxiv.org By introducing a ¹³C-labeled substrate, such as ¹³C-glucose, into cells or an organism, scientists can track the ¹³C label as it is incorporated into downstream metabolites, thereby mapping active pathways, identifying metabolic bottlenecks, and discovering novel biochemical routes. mit.eduscioninstruments.complos.org Furthermore, stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry, as they can correct for sample loss during preparation and for variations in instrument response, ensuring highly accurate measurements. romerlabs.comchiron.noscioninstruments.com

Defining 2-oxo(1,2,3-13C3)propanal: An Isotopically Labeled Methylglyoxal Analog for Rigorous Research

2-oxo(1,2,3-¹³C₃)propanal is the isotopically labeled analog of methylglyoxal where all three carbon atoms in the molecule are the stable isotope carbon-13. sigmaaldrich.commolport.com This complete labeling gives it a molecular weight that is three mass units greater than its unlabeled counterpart, a difference that is easily detectable by mass spectrometry. sigmaaldrich.com

The primary and most critical application of 2-oxo(1,2,3-¹³C₃)propanal in research is as an internal standard for the precise and accurate quantification of endogenous methylglyoxal in biological samples such as plasma, cells, and tissues. biorxiv.orgspringernature.com In a typical quantitative method known as stable isotope dilution analysis, a known amount of ¹³C₃-methylglyoxal is added to a biological sample at the beginning of the experimental process. biorxiv.org The labeled standard experiences the same potential degradation or loss during sample extraction, derivatization, and analysis as the unlabeled, endogenous methylglyoxal. chiron.noscioninstruments.com By measuring the ratio of the unlabeled analyte to the labeled standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can calculate the absolute concentration of methylglyoxal with high precision, correcting for any analytical variability. biorxiv.orgspringernature.com

Beyond its use as a quantification standard, ¹³C₃-methylglyoxal, formed from the metabolism of uniformly labeled ¹³C₆-glucose, serves as a tracer to investigate the dynamics of methylglyoxal formation and its metabolic fate in vivo. researchgate.netportlandpress.com Studies have used this approach to demonstrate that the spike in methylglyoxal levels after glucose consumption is derived directly from that exogenous glucose, providing crucial insights into metabolic dysregulation in conditions like diabetes. researchgate.netportlandpress.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name2-oxo(1,2,3-¹³C₃)propanal
SynonymsMethylglyoxal-¹³C₃, Pyruvaldehyde-¹³C₃
Molecular Formula¹³C₃H₄O₂
Molecular Weight75.04 g/mol sigmaaldrich.commolport.com
CAS Number1353867-77-2 molport.com
Isotopic Purity99 atom % ¹³C sigmaaldrich.com
AppearanceSolution in water sigmaaldrich.com

Table 2: Comparison of Unlabeled and Labeled Methylglyoxal

Feature2-Oxopropanal (Methylglyoxal)This compound
Molecular Formula C₃H₄O₂¹³C₃H₄O₂
Molecular Weight 72.06 g/mol diabetesjournals.org75.04 g/mol sigmaaldrich.commolport.com
Natural Abundance Endogenously produced metabolite biorxiv.orgSynthetically produced for research researchgate.net
Primary Role Biological effector, AGE precursor biorxiv.orgResearch tool, internal standard springernature.com
Detection Principle Standard chemical detectionMass shift (M+3) detection by MS sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4O2

Molecular Weight

75.041 g/mol

IUPAC Name

2-oxo(1,2,3-13C3)propanal

InChI

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3/i1+1,2+1,3+1

InChI Key

AIJULSRZWUXGPQ-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][13C](=O)[13CH]=O

Canonical SMILES

CC(=O)C=O

Origin of Product

United States

Synthesis and Characterization of 2 Oxo 1,2,3 13c3 Propanal for Research Applications

Methodologies for Carbon-13 Isotopic Enrichment in Dicarbonyl Compounds

The primary strategy for synthesizing ¹³C-labeled dicarbonyl compounds, such as methylglyoxal (B44143), involves the use of a correspondingly labeled precursor. The choice of the starting material is critical and is dictated by the desired labeling pattern in the final product. For the synthesis of 2-oxo(1,2,3-¹³C₃)propanal, a precursor that is fully enriched with carbon-13 is required.

A common and effective method for introducing carbon-13 into the three-carbon backbone of methylglyoxal is through the oxidation of an isotopically labeled acetone (B3395972). Specifically, the synthesis of 2-oxo(1,2,3-¹³C₃)propanal is achieved by the selenium dioxide (SeO₂) oxidation of fully labeled acetone, [1,2,3-¹³C₃]acetone. researchgate.net This method is adaptable for producing various isotopomers; for instance, [2-¹³C]methylglyoxal and [1,3-¹³C]methylglyoxal have been synthesized from [2-¹³C]acetone and [1,3-¹³C]acetone, respectively.

The general reaction involves refluxing the ¹³C-labeled acetone with selenium dioxide in an aqueous solution. The selenium dioxide acts as an oxidizing agent, converting one of the methyl groups of acetone into an aldehyde functional group, thus forming the dicarbonyl structure of methylglyoxal. The reaction can be summarized as follows:

[¹³CH₃]₂¹³CO + SeO₂ → ¹³CH₃¹³CO¹³CHO + Se + H₂O

Following the reaction, the ¹³C₃-labeled methylglyoxal is typically separated from the reaction mixture by distillation. researchgate.net It is important to note that in aqueous solutions, methylglyoxal exists in equilibrium with its hydrated forms, the monohydrate and dihydrate, which often predominate. researchgate.net

Considerations in the Chemical Synthesis of Multiply Labeled Aldehydes

The synthesis of multiply labeled aldehydes, particularly those with complete isotopic enrichment like 2-oxo(1,2,3-¹³C₃)propanal, presents several challenges that must be carefully managed to ensure high purity and yield.

Starting Material Purity and Cost: The primary precursor, [1,2,3-¹³C₃]acetone, is a specialized and costly reagent. The isotopic enrichment of this starting material directly impacts the isotopic purity of the final product. Therefore, it is crucial to use a starting material with the highest possible ¹³C enrichment, typically 99 atom % ¹³C.

Purification: The purification of the final product is a critical step. Distillation is a common method for separating the volatile methylglyoxal from the selenium precipitate and other non-volatile impurities. researchgate.net However, due to the reactive nature of aldehydes, care must be taken to avoid polymerization or degradation during heating. The high reactivity of dicarbonyls also means that they can readily form adducts with other molecules, which requires careful handling and storage of the purified compound.

Verification of Isotopic Purity and Regiospecificity in 2-oxo(1,2,3-¹³C₃)propanal

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. It can distinguish between ions of very similar mass, allowing for the clear identification of isotopologues. For 2-oxo(1,2,3-¹³C₃)propanal, HRMS is used to confirm the mass shift corresponding to the incorporation of three ¹³C atoms.

The theoretical molecular weight of unlabeled methylglyoxal (¹²C₃H₄O₂) is approximately 72.0211 Da. In contrast, the fully labeled 2-oxo(1,2,3-¹³C₃)propanal (¹³C₃H₄O₂) has a theoretical molecular weight of approximately 75.0312 Da, a mass shift of +3. HRMS analysis of a synthesized sample should show a predominant peak at the expected mass for the M+3 isotopologue. The high resolving power of modern instruments, such as Orbitrap mass spectrometers, allows for the separation of the desired product from any residual, partially labeled, or unlabeled molecules, as well as from other isobaric interferences. thermofisher.com

The isotopic purity can be calculated from the relative intensities of the peaks corresponding to the different isotopologues. For a product with 99 atom % ¹³C enrichment at each of the three carbon positions, the expected abundance of the fully labeled species would be overwhelmingly dominant.

Table 1: Expected High-Resolution Mass Spectrometry Data for 2-oxo(1,2,3-¹³C₃)propanal

Isotopologue FormulaDescriptionTheoretical Monoisotopic Mass (Da)Expected Relative Abundance for 99% ¹³C Enrichment
¹²C₃H₄O₂Unlabeled72.0211Very Low
¹³C¹²C₂H₄O₂M+173.0245Low
¹³C₂¹²CH₄O₂M+274.0278Low
¹³C₃H₄O₂Fully Labeled (M+3)75.0312Dominant (>97%)

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Labeling Confirmation

In a ¹³C NMR spectrum of 2-oxo(1,2,3-¹³C₃)propanal, all three carbon signals will be present. Due to the complete ¹³C labeling, significant ¹³C-¹³C spin-spin coupling will be observed between adjacent carbon atoms. This coupling provides definitive proof of the connectivity of the labeled carbons. For instance, the C1 carbon will show a large one-bond coupling to C2, and the C2 carbon will show one-bond couplings to both C1 and C3.

In aqueous solution, methylglyoxal primarily exists as its hydrates. The reported ¹³C NMR spectrum of ¹³C₃-methylglyoxal in D₂O shows predominant signals for the hydrated form with chemical shifts (δ) at approximately 22-24 ppm for the methyl carbon (C3), 90-106 ppm for the hydrated aldehyde carbon (C1 as -HCOH-), and 220 ppm for the ketone carbonyl carbon (C2). researchgate.net The presence of all three signals at these characteristic chemical shifts, along with the expected ¹³C-¹³C coupling patterns, confirms the structure and regiospecificity of the labeling.

Table 2: Representative ¹³C NMR Chemical Shifts for Propanal Derivatives

Carbon PositionUnlabeled Propanal (δ, ppm) docbrown.infoHydrated 2-oxo(1,2,3-¹³C₃)propanal (δ, ppm) researchgate.net
C1 (Aldehyde/Hydrated Aldehyde)203.290 - 106
C2 (Methylene/Ketone)37.3220
C3 (Methyl)6.022 - 24

The significant downfield shift of the C2 carbon in the labeled methylglyoxal compared to the C2 in propanal is indicative of the ketone functional group, while the upfield shift of the C1 carbon is characteristic of its hydration. The observation of these signals, coupled with their splitting patterns due to ¹³C-¹³C coupling, provides unambiguous confirmation of the successful synthesis of 2-oxo(1,2,3-¹³C₃)propanal.

Advanced Analytical Methodologies for the Quantification of Methylglyoxal and Its Derivatives Employing 2 Oxo 1,2,3 13c3 Propanal

Principles and Applications of Stable Isotope Dilution Analysis (SIDA) for Methylglyoxal (B44143) Measurement

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. nih.gov In the context of methylglyoxal measurement, 2-oxo(1,2,3-13C3)propanal serves as the ideal internal standard. nih.govspringernature.com This labeled compound is chemically identical to the endogenous methylglyoxal but has a different mass due to the incorporation of three carbon-13 isotopes. nih.gov By measuring the ratio of the unlabeled (native) methylglyoxal to the labeled internal standard using mass spectrometry, precise and accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation and analytical detection. nih.gov

Derivatization Strategies for Enhanced Analytical Detection (e.g., 1,2-Diaminobenzene)

To improve the sensitivity and specificity of methylglyoxal detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a derivatization step is often employed. nih.govspringernature.com One of the most common derivatizing agents is 1,2-diaminobenzene (DB), also known as o-phenylenediamine (B120857) (oPD). nih.govnih.gov Methylglyoxal reacts with DB to form a stable quinoxaline (B1680401) derivative, 2-methylquinoxaline. sigmaaldrich.com This derivatization enhances the chromatographic properties and ionization efficiency of methylglyoxal, leading to improved detection limits. mdpi.com The use of this compound as an internal standard ensures that any variations in the derivatization reaction efficiency are accounted for, thus maintaining the accuracy of the quantification. nih.govspringernature.com

A variety of other derivatizing agents have also been explored to optimize the LC-MS analysis of reactive carbonyl species like methylglyoxal. These include various anilines, hydrazines, and hydroxylamines, each offering different reaction kinetics and derivative stabilities. mdpi.com For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another frequently used reagent. mdpi.com

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The accurate quantification of methylglyoxal and its derivatives using SIDA necessitates the careful optimization of LC-MS/MS parameters. This involves selecting the appropriate chromatographic conditions and mass spectrometric settings to achieve optimal separation, sensitivity, and specificity.

Table 1: Example of Optimized LC-MS/MS Parameters for Methylglyoxal Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Tandem Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (MG)Analyte-specific m/z
Monitored Transition ([13C3]MG)Isotope-specific m/z
Collision EnergyOptimized for fragmentation
Dwell TimeOptimized for peak shape

This table presents a generalized set of parameters. Actual values may vary depending on the specific instrumentation and analytical goals. nih.govfrontiersin.org

The choice of mobile phase modifiers, such as formic acid or perfluoropropionic acid (PFPA), can significantly impact the ionization efficiency and chromatographic peak shape. nih.gov Gradient elution is typically used to separate the derivatized methylglyoxal from other matrix components. frontiersin.org In the mass spectrometer, multiple reaction monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both the native methylglyoxal derivative and its 13C-labeled counterpart, ensuring high specificity. nih.govacs.org

Addressing Analytical Challenges: Matrix Effects and Artifactual Formation

A significant challenge in the analysis of biological samples is the "matrix effect," where co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comyoutube.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly. chromatographyonline.com

Another major challenge is the potential for artifactual formation of methylglyoxal during sample processing. nih.govspringernature.com To prevent this, pre-analytic processing under acidic conditions and at ambient temperature, along with the inhibition of peroxidases, is recommended. nih.govspringernature.com Immediate deproteinization of samples, for instance with perchloric acid, also helps to stabilize methylglyoxal concentrations. nih.gov

Quantification of Methylglyoxal-Derived Advanced Glycation End Products (MG-AGEs) in Biological Matrices

Methylglyoxal readily reacts with the side chains of amino acids in proteins, particularly arginine and lysine (B10760008), to form a variety of advanced glycation end products (AGEs). acs.orgnih.gov The accurate quantification of these MG-AGEs is essential for understanding their role in disease. nih.gov

Method Development for Specific Protein Adducts (e.g., Methylglyoxal-Hydroimidazolone-1 (MG-H1), Nε-Carboxyethyllysine (CEL), Nε-Carboxyethylarginine (CEA))

Stable isotope dilution LC-MS/MS methods have been developed for the specific and sensitive quantification of major MG-derived protein adducts. These methods often involve the enzymatic or acidic hydrolysis of proteins to release the modified amino acids. nih.govmdpi.com

Methylglyoxal-hydroimidazolone-1 (MG-H1) is a major product of the reaction of methylglyoxal with arginine residues. acs.org Due to its instability under acidic conditions, enzymatic hydrolysis is often required for its accurate quantification. nih.govmdpi.com Stable isotope-labeled MG-H1 is used as an internal standard. mdpi.com

Nε-Carboxyethyllysine (CEL) is formed from the reaction of methylglyoxal with lysine residues. acs.org It is a stable adduct that can be quantified after protein hydrolysis using LC-MS/MS with a corresponding isotope-labeled internal standard. mdpi.com

Table 2: Research Findings on MG-AGE Quantification

MG-AGEBiological MatrixReported Concentration RangeReference
MG-H1Mouse Plasma~500 nM nih.gov
CELHuman Infant Formula0.81–1.85 µg/mL mdpi.com
CEAMouse PlasmaDetectable levels nih.gov

Concentrations can vary significantly based on the sample type, species, and pathological state.

Analysis of Methylglyoxal-DNA and RNA Adducts

Beyond proteins, methylglyoxal can also modify nucleic acids, primarily reacting with guanine (B1146940) bases to form adducts that can have mutagenic potential. nih.govnih.gov

The primary DNA adduct formed by methylglyoxal is N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) . nih.gov The corresponding RNA adduct is N2-(1-carboxyethyl)guanosine (CEG) . nih.govnih.gov The analysis of these adducts requires the enzymatic digestion of DNA or RNA into individual nucleosides, followed by LC-MS/MS quantification. nih.gov Stable isotope-labeled internal standards, such as 15N5-labeled CEdG and CEG, are crucial for accurate measurement. nih.govmdpi.com

Research has shown that elevated glucose levels can lead to an increase in the formation of these nucleic acid adducts in cellular models. nih.gov For example, in one study, treatment of HAP1 cells with 25 mM glucose resulted in a significant increase in CEG levels in cellular RNA. nih.gov

Standardization and Validation Protocols for Inter-Laboratory Comparability in Methylglyoxal Research

The accurate quantification of methylglyoxal (MGO), a highly reactive dicarbonyl compound, is critical for understanding its role in various biological processes and pathologies, including diabetes and neurodegenerative diseases. acs.org However, the inherent reactivity and low physiological concentrations of MGO present significant analytical challenges. researchgate.net To ensure that data generated across different studies and laboratories are reliable and comparable, robust standardization and validation protocols are essential. A cornerstone of such protocols is the use of an appropriate internal standard in analytical methods.

The gold standard for the quantification of small molecules like MGO is liquid chromatography-tandem mass spectrometry (LC-MS/MS), primarily due to its high sensitivity and selectivity. scispace.com When coupled with the principle of stable isotope dilution analysis (SIDA), this technique provides the most accurate and precise measurements. SIDA involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of analysis. This SIL internal standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between the two. lgcstandards.com

For methylglyoxal analysis, 2-oxo(1,2,3-¹³C₃)propanal (also referred to as [¹³C₃]MG) serves as the ideal internal standard. researchgate.net It co-elutes with the endogenous, unlabeled MGO during chromatography and experiences identical effects from the sample matrix, such as ion suppression or enhancement in the MS source. lgcstandards.com Furthermore, it accounts for any variability in sample preparation, including extraction efficiency and derivatization yields. scispace.com The use of a triple ¹³C-labeled standard is particularly advantageous as it provides a mass shift of +3 Da, which is sufficient to prevent spectral overlap from the natural isotopic abundance of the unlabeled analyte. acanthusresearch.com Moreover, carbon-13 labels are chemically stable and not subject to the potential for hydrogen/deuterium exchange that can occur with deuterium-labeled standards, further ensuring analytical accuracy. fei-bonn.de

The implementation of 2-oxo(1,2,3-¹³C₃)propanal as an internal standard is a key component of validation protocols designed to establish inter-laboratory comparability. google.com These protocols typically assess several key performance characteristics of the analytical method.

Table 1: Key Characteristics of 2-oxo(1,2,3-¹³C₃)propanal as an Internal Standard

CharacteristicDescriptionAdvantage in MGO Analysis
Chemical Identity Identical chemical structure and properties to native methylglyoxal.Ensures identical behavior during sample extraction, derivatization, and chromatography. lgcstandards.com
Mass Difference Higher molecular weight (+3 Da) due to the incorporation of three ¹³C atoms.Allows for clear differentiation from the native analyte by the mass spectrometer without isotopic interference. acanthusresearch.com
Isotopic Stability The ¹³C-C bonds are stable and do not undergo exchange with unlabeled atoms.Prevents loss or alteration of the label during sample processing, ensuring consistent quantification. fei-bonn.de
Co-elution Elutes at the same retention time as native methylglyoxal in the chromatographic system.Compensates for matrix effects and variations in instrument response at the precise moment of analysis. lgcstandards.com

A comprehensive validation process confirms that the analytical method is fit for its intended purpose. For MGO research, this means the method can reliably measure MGO concentrations across a range of biological samples and that the results can be confidently compared with those from other laboratories using similarly validated procedures.

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Methylglyoxal Quantification

Validation ParameterDescriptionCommon Acceptance Criteria for Inter-Laboratory Comparability
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.Calibration curve with a correlation coefficient (r²) ≥ 0.99. nih.gov
Accuracy The closeness of the measured value to the true value.Mean values within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) or relative standard deviation (RSD) ≤15% (≤20% at the LLOQ). scispace.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3:1.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Analyte response is at least 5-10 times the response of a blank sample; accuracy and precision criteria must be met.
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the ratio of analyte peak area in post-extraction spiked samples to that of pure solutions should be ≤15%.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent and reproducible, although full recovery is not required when using a co-eluting SIL-IS.

By standardizing analytical methods around the use of 2-oxo(1,2,3-¹³C₃)propanal and adhering to rigorous validation guidelines, the scientific community can build a cohesive and comparable body of evidence on the physiological and pathological roles of methylglyoxal. researchgate.netgoogle.com

Mechanistic Investigations of Methylglyoxal Biogenesis and Reactivity Utilizing 2 Oxo 1,2,3 13c3 Propanal

Elucidation of Endogenous Methylglyoxal (B44143) Formation Pathways via Isotopic Tracingnih.govspringernature.com

The use of stable isotopes, such as in 2-oxo(1,2,3-13C3)propanal, allows researchers to track the origin and fate of methylglyoxal in the body. nih.govspringernature.com By introducing this labeled compound, scientists can distinguish between endogenously produced and exogenously administered methylglyoxal, providing a clearer picture of its metabolic pathways.

Glycolytic Pathway Intermediates as Precursors (e.g., Triose Phosphates)nih.govnih.gov

The primary source of endogenous methylglyoxal is the glycolytic pathway. nih.govnih.gov Specifically, it is formed from the non-enzymatic degradation of the triose phosphates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govnih.govwikipedia.org Isotopic tracing studies using 13C-labeled glucose have confirmed that the increased plasma concentrations of methylglyoxal observed after a glucose tolerance test are derived from the exogenous glucose, demonstrating the direct link between glycolysis and methylglyoxal production. nih.gov These studies show that high rates of glycolysis can lead to the accumulation of these triose phosphates, which in turn increases the spontaneous formation of methylglyoxal. nih.govasm.org

Role of Ascorbic Acid Oxidation in Methylglyoxal Formationarvojournals.orgnih.gov

Recent research has highlighted the oxidation of ascorbic acid (Vitamin C) as a potentially significant, yet previously underappreciated, source of methylglyoxal. arvojournals.orgnih.gov In tissues with high concentrations of ascorbic acid, such as the eye lens and brain, its oxidation can lead to the formation of methylglyoxal-derived hydroimidazolones (MG-H1), a type of advanced glycation end product. arvojournals.orgnih.gov Isotopic labeling experiments have been crucial in demonstrating this pathway. Studies using 13C-labeled ascorbic acid have shown that its carbon backbone is incorporated into MG-H1, providing direct evidence for its role as a precursor to methylglyoxal. arvojournals.orgnih.gov

Examination of Enzymatic Detoxification and Elimination Mechanisms

Cells possess several enzymatic systems to detoxify the reactive and potentially harmful methylglyoxal. The use of this compound has been invaluable in studying the kinetics and dynamics of these detoxification pathways. anu.edu.au

Glyoxalase System Dynamics and Enzyme Kinetics (Glyoxalase I and II)nih.govresearchgate.net

The glyoxalase system is the primary pathway for methylglyoxal detoxification in eukaryotic cells. nih.gov This system consists of two main enzymes: Glyoxalase I (Glo1) and Glyoxalase II (Glo2). nih.govresearchgate.net Glo1 catalyzes the conversion of the hemithioacetal, formed from the non-enzymatic reaction of methylglyoxal with glutathione (B108866) (GSH), to S-D-lactoylglutathione. nih.govresearchgate.net Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process. nih.govresearchgate.net

The use of 13C-labeled methylglyoxal allows for the real-time monitoring of this pathway using techniques like nuclear magnetic resonance (NMR) spectroscopy. anu.edu.au Such studies have provided detailed kinetic characterization of the glyoxalase system in various cell types and tissues, including erythrocytes, liver, and brain. anu.edu.au For instance, hyperpolarized 13C-methylglyoxal has been used to observe the sequential reactions of the glyoxalase pathway, demonstrating the rapid formation of S-D-lactoylglutathione and the subsequent rise and fall of D-lactate. anu.edu.au

Characterization of Aldehyde Dehydrogenase and Aldose Reductase in Methylglyoxal Metabolismacs.orgnih.govresearchgate.net

Interactive Data Table: Key Enzymes in Methylglyoxal Metabolism

EnzymeFunctionCofactor(s)Product(s)
Glyoxalase I (Glo1) Converts hemithioacetal to S-D-lactoylglutathioneGlutathione (GSH)S-D-lactoylglutathione
Glyoxalase II (Glo2) Hydrolyzes S-D-lactoylglutathione to D-lactateD-lactate, GSH
Aldose Reductase Reduces methylglyoxal to lactaldehydeNADPHLactaldehyde
Aldehyde Dehydrogenase Oxidizes methylglyoxal to pyruvateNAD+ or NADP+Pyruvate

Characterization of Non-Enzymatic Reactions and Macromolecular Adduct Formation

The use of isotopically labeled methylglyoxal (MGO), specifically 2-oxo(1,2,3-¹³C₃)propanal ([¹³C₃]MGO), has been instrumental in the detection, quantification, and mechanistic elucidation of its non-enzymatic reactions with biological macromolecules. researchgate.net This stable isotope dilution analysis, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise measurement and avoids the artifactual overestimation of MGO in physiological samples. researchgate.net The electrophilic nature of MGO drives its spontaneous and highly reactive engagement with nucleophilic sites on proteins, DNA, and RNA, leading to the formation of a diverse range of adducts known as Advanced Glycation Endproducts (AGEs). researchgate.netmdpi.comnih.gov

Methylglyoxal is a potent glycating agent that covalently modifies the nucleophilic side chains of several amino acid residues, primarily arginine and lysine (B10760008), and to a lesser extent, cysteine. mdpi.comnih.gov The use of isotopically labeled MGO has facilitated detailed investigations into the formation of these protein adducts and the subsequent cross-linking events that can alter protein structure and function.

Arginine residues are particularly susceptible to modification by MGO, forming several hydroimidazolone isomers (MG-H1, MG-H2, and MG-H3). mdpi.comnih.gov Lysine residues react with MGO to form products such as Nε-(carboxyethyl)lysine (CEL). mdpi.com Studies using model peptides have shown that in reactions with equimolar concentrations of a peptide containing both arginine and lysine, the most abundant products are the arginine adducts of MGO. acs.org

The reactivity of these amino acids is not always straightforward and can be influenced by the local chemical environment. For instance, studies on the related dicarbonyl glyoxal (B1671930) have shown that the presence of cysteine can significantly alter glycation patterns. nih.gov In the absence of cysteine, arginine is the primary target for glyoxal modification, with little to no lysine derivatization observed. nih.gov However, when cysteine is present, it appears to protect the arginine residue from modification, leading to a noticeable increase in the formation of lysine derivatives, particularly carboxymethyllysine. nih.gov While this study used glyoxal, it suggests a potential modulatory role for cysteine in MGO reactivity as well. The reaction between MGO and cysteine can lead to adducts like S-carboxyethyl-cysteine. nih.gov

Methylglyoxal also mediates the formation of protein-protein and DNA-protein cross-links. nih.govacs.org Research utilizing [¹³C₃]MGO and other isotopic labels has been crucial in characterizing these complex structures. For example, a cross-link between a lysine side chain and deoxyguanosine, mediated by MGO, has been structurally determined. nih.gov The mechanism for such cross-links is proposed to involve complex pathways, including potential Amadori rearrangements. nih.gov The yield of these cross-links in model systems is highly dependent on reactant concentrations; lower, more physiologically relevant concentrations of MGO relative to the nucleophiles can significantly improve the efficiency of cross-link formation compared to experiments using a large excess of MGO. nih.govacs.org

Table 1: Major Methylglyoxal Adducts with Amino Acid Residues

Amino Acid Methylglyoxal Adduct Name Abbreviation Reference
Arginine Methylglyoxal-derived hydroimidazolone 1 MG-H1 nih.gov
Arginine Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine - nih.gov
Arginine Nω-carboxyethylarginine CEA mdpi.com
Lysine Nε-(carboxyethyl)lysine CEL mdpi.com
Lysine Methylglyoxal-derived lysine dimer MOLD d-nb.info
Cysteine S-carboxyethyl-cysteine - nih.gov

Methylglyoxal's reactivity extends to nucleic acids, where it covalently modifies DNA and RNA, leading to the formation of adducts that can contribute to mutagenesis and cellular dysfunction. researchgate.netnih.govnih.gov The utilization of isotopically labeled MGO, such as [¹³C₃]MGO, has been pivotal for the quantitative analysis of these modifications. researchgate.net

The primary target for MGO in DNA is the guanine (B1146940) base. nih.govacs.org MGO, as a bis-electrophile, reacts with deoxyguanosine (dGuo) to form an initial, reversible 1,N²-cyclic adduct (MG-dGuo). acs.org This intermediate can then rearrange to form a more stable product, N²-(1-carboxyethyl)-deoxyguanosine (CE-dGuo). acs.org The formation of MGO-derived DNA adducts is a known trigger for DNA-DNA and DNA-protein cross-links. researchgate.net

Detailed mechanistic studies, aided by stable isotope labeling, have successfully characterized a DNA-protein cross-link formed between the guanine base of dGuo and a lysine residue, mediated by a single MGO molecule. nih.gov The structure was confirmed to be an N²-ethyl-1-carboxamide linkage with the lysine side chain's amino group. nih.gov The formation of these cross-links is sensitive to the concentration of MGO; using equimolar or MGO-limiting conditions significantly enhances the yield of the cross-link compared to conditions with excess MGO, where 2:1 MGO-dGuo adducts tend to dominate. nih.govacs.org

While the modification of DNA by MGO is well-documented, the interaction with RNA is also a critical area of investigation. researchgate.netnih.gov RNA molecules are subject to over 170 types of chemical modifications that regulate their stability, transport, and translation. nih.govfrontiersin.orgnih.gov Endogenous and exogenous alkylating agents can chemically modify RNA bases at ring nitrogens and exocyclic oxygens. researchgate.net Given its high reactivity, MGO is a significant endogenous electrophile capable of forming such adducts on RNA, potentially disrupting post-transcriptional processes like RNA processing and translation. nih.govresearchgate.net

Table 2: Characterized DNA Adducts of Methylglyoxal

Nucleic Acid Base Methylglyoxal Adduct Name Abbreviation Reference
Deoxyguanosine 1,N²-etheno-2'-deoxyguanosine (cyclic adduct) MG-dGuo acs.org
Deoxyguanosine N²-(1-carboxyethyl)-deoxyguanosine CE-dGuo acs.org
Deoxyadenosine N⁶-(1-carboxyethyl)-dAdo CE-dAdo acs.org
Deoxyguanosine-Lysine N²-ethyl-1-carboxamide cross-link with lysine dGuo-MGO-Lys nih.gov

The reactivity of methylglyoxal and the formation of its various adducts are significantly influenced by the physicochemical conditions of the cellular environment, including pH, temperature, and the local redox state.

pH: The pH of the reaction environment plays a crucial role. Studies on MGO formation within glucose-amino acid model systems have demonstrated that higher pH levels significantly accelerate the formation of MGO. researchgate.net This is attributed to the fact that the open-chain form of glucose and the deprotonated state of amino acids, which are more reactive in the initial stages of the Maillard reaction, are favored at higher pH values. researchgate.net Consequently, alkaline conditions promote the condensation of amino groups with carbonyl groups, accelerating the cascade that leads to MGO production. researchgate.net Most in vitro studies characterizing MGO adducts are conducted at a physiological pH of 7.4 to mimic cellular conditions. nih.govacs.org

Temperature: Temperature is another critical factor affecting the rate of MGO formation and its subsequent reactions. Incubating glucose-amino acid model systems at higher temperatures (e.g., 120°C) is a standard method to study the formation of MGO and other Maillard reaction products. researchgate.net In experiments designed to characterize adduct formation, incubations are typically performed at 37°C to simulate physiological body temperature. nih.govacs.org However, some studies have employed higher temperatures (e.g., 70°C) to accelerate the reaction of MGO with specific molecules. nih.gov

Redox State: The cellular redox state, largely determined by the balance of reducing agents like glutathione (GSH) and oxidizing species, profoundly impacts MGO's fate. nih.gov The primary detoxification pathway for MGO is the glyoxalase system, which is GSH-dependent. nih.gov However, enzymes from the aldo-keto reductase (AKR) and aldehyde dehydrogenase (ALDH) superfamilies also contribute to MGO detoxification. nih.gov Aldose reductase (AR), for example, can reduce MGO through both GSH-dependent and GSH-independent pathways. nih.gov In the GSH-dependent route, AR recognizes the hemithioacetal formed between MGO and GSH, while the GSH-independent mechanism involves the direct reduction of MGO by AR and NADPH to form acetol. nih.gov Therefore, the availability of GSH and NADPH (the cellular redox state) directly modulates the concentration and reactivity of MGO.

Table 3: Influence of Physicochemical Conditions on Methylglyoxal Reactivity

Parameter Condition Effect Reference
pH Higher pH (alkaline) Accelerates MGO formation from glucose and amino acids. researchgate.net
Physiological pH (7.4) Standard condition for in vitro glycation studies. nih.govacs.org
Temperature 37°C Standard physiological temperature for adduct characterization. nih.govacs.org
Higher Temperature (e.g., 120°C) Increases the rate of MGO formation in model systems. researchgate.net
Redox State Presence of Glutathione (GSH) Facilitates detoxification via glyoxalase system and aldose reductase. nih.gov
Presence of NADPH Co-factor for MGO reduction by aldose reductase. nih.gov
Reactant Concentration Low MGO:Nucleophile Ratio Increases the yield of DNA-protein cross-links. nih.govacs.org

Research Applications of 2 Oxo 1,2,3 13c3 Propanal in Chemical and Biological Model Systems

In Vitro Studies in Cell Culture Models

In vitro studies using cell cultures are fundamental to understanding the cellular mechanisms involving methylglyoxal (B44143). The use of 2-oxo(1,2,3-13C3)propanal in these controlled environments allows for precise tracking and quantification of its metabolic pathways and effects.

The introduction of this compound to cell cultures enables researchers to study the cellular responses to dicarbonyl stress. Methylglyoxal is a potent precursor of advanced glycation end-products (AGEs), which are associated with cellular damage and dysfunction. Studies have shown that in non-small cell lung cancer (NSCLC) cells, increased glucose metabolism leads to the production of methylglyoxal. mit.edu The detoxification of this reactive metabolite is crucial for cell survival. mit.edu The glyoxalase system, particularly the enzyme glyoxalase I (Glo1), plays a key role in this process by converting methylglyoxal into the less reactive D-lactate. mit.edu When Glo1 is ablated in lung cancer cells, there is an increased sensitivity to methylglyoxal, demonstrating the importance of this detoxification pathway. mit.edu Furthermore, the accumulation of proteins modified by exogenous methylglyoxal has been observed in cells with compromised detoxification systems, linking dicarbonyl stress directly to proteotoxicity and reduced cell viability. mit.edu

This compound is instrumental in tracing metabolic fluxes and identifying the formation of various intermediates in cell lines. By labeling the carbon atoms, researchers can follow the transformation of methylglyoxal through different metabolic pathways using techniques like mass spectrometry. For instance, in lung cancer cells cultured with [U-13C2]glycine, it was determined that only a small fraction of methylglyoxal was derived from glycine (B1666218), suggesting other primary sources. mit.edu The primary source of methylglyoxal in these cancer cells was confirmed to be glucose, as evidenced by the high percentage of m+3 labeled methylglyoxal (inferred from lactoylglutathione labeling) in cells cultured with 13C-labeled glucose. mit.edu This demonstrates that the altered glucose metabolism in cancer cells leads to an increased production of this reactive byproduct. mit.edu

Investigating Cellular Responses to Dicarbonyl Stress and Glycation

Ex Vivo Organ and Tissue Perfusion Studies

Ex vivo studies on isolated organs and tissues provide a bridge between in vitro and in vivo research, allowing for the investigation of metabolic processes in a more complex, multicellular environment.

The use of this compound in tissue homogenates allows for the precise measurement of methylglyoxal turnover and the efficacy of its removal systems. The synthesis of 13C3-methylglyoxal has been described, which involves the reaction of 13C3-acetone with selenium dioxide. researchgate.net This labeled compound can then be introduced into tissue preparations. researchgate.net The metabolism of methylglyoxal is primarily handled by two pathways: the glyoxalase system and the aldo-keto reductase (AKR) pathway. diabetesjournals.org The glyoxalase system, consisting of glyoxalase I and II, detoxifies methylglyoxal to D-lactate. diabetesjournals.org The AKR pathway, on the other hand, can reduce methylglyoxal to acetol. diabetesjournals.org By using 13C3-methylglyoxal, researchers can quantify the formation of 13C3-acetol and other metabolites, thereby assessing the relative activity of these detoxification pathways in different tissues. researchgate.netdiabetesjournals.org For example, studies have shown that members of the AKR superfamily, such as AKR1B1, are efficient catalysts for methylglyoxal reduction. diabetesjournals.org The contribution of each pathway can be calculated based on their respective kinetic constants and velocities. researchgate.net

A critical application of this compound is in the identification of specific modifications to proteins and DNA within isolated tissues. As a reactive electrophile, methylglyoxal can form adducts with nucleophilic sites on macromolecules, leading to their dysfunction. The stable isotope label allows for the sensitive detection and characterization of these adducts using mass spectrometry. While direct in-text data for this specific subsection is limited in the provided search results, the principle is well-established in the field of glycation research. The formation of advanced glycation end-products (AGEs) from methylglyoxal is a key area of investigation. mit.edudiabetesjournals.org Studies have shown that increased methylglyoxal levels lead to the accumulation of AGE-modified proteins. mit.edu The use of 13C-labeled methylglyoxal would facilitate the precise identification of the specific proteins and DNA bases that are targeted, providing insights into the molecular mechanisms of tissue damage in conditions associated with high dicarbonyl stress.

Assessment of Methylglyoxal Turnover and Removal Rates in Tissue Homogenates

In Vivo Animal Model Research for Systemic Metabolic Tracing

In vivo studies in animal models are essential for understanding the systemic metabolism and physiological consequences of methylglyoxal. The use of this compound allows for tracing its metabolic fate throughout the entire organism. When 13C-labeled glucose is infused into mice with lung tumors, the resulting methylglyoxal is predominantly m+3 labeled, confirming that in a whole-animal context, glucose is the primary precursor for methylglyoxal in these tumors. mit.edu This finding is consistent with observations in cell culture and highlights the relevance of in vitro findings to the in vivo situation. mit.edu Furthermore, research in transgenic mouse models has been crucial in elucidating the role of specific enzymes in methylglyoxal metabolism. For instance, in mice with genetic modifications to the aldose reductase gene (akr1b3 and akr1b8), the formation of acetol from methylglyoxal was altered in perfused hearts, demonstrating the in vivo relevance of the AKR pathway in cardiac tissue. diabetesjournals.org These studies underscore the power of using stable isotope tracers in conjunction with genetic models to dissect complex metabolic pathways in a physiological setting. diabetesjournals.orgmit.edu

Data Tables

Table 1: Investigating Cellular Responses to Dicarbonyl Stress and Glycation

Cell LineExperimental ConditionKey Finding
Non-small cell lung cancer (NSCLC)Glo1 ablationIncreased sensitivity to methylglyoxal, reduced tumor growth. mit.edu
NSCLCCompromised detoxification systemsAccumulation of proteins modified by exogenous methylglyoxal. mit.edu

Table 2: Tracing Metabolic Fluxes and Intermediate Formation in Cell Lines

Cell LineLabeled SubstrateKey Finding
Lung cancer cells[U-13C2]glycine~5% of methylglyoxal was m+1 labeled, indicating glycine is not the primary source. mit.edu
Lung cancer cells13C-labeled glucoseHigh percentage of m+3 labeled methylglyoxal, confirming glucose as the primary precursor. mit.edu

Table 3: Assessment of Methylglyoxal Turnover and Removal Rates in Tissue Homogenates

Enzyme FamilySpecific EnzymeRole in Methylglyoxal Metabolism
Aldo-keto reductase (AKR)AKR1B1Efficiently catalyzes the reduction of methylglyoxal to acetol. diabetesjournals.org
GlyoxalaseGlyoxalase I and IIDetoxifies methylglyoxal to D-lactate. diabetesjournals.org

Table 4: In Vivo Animal Model Research for Systemic Metabolic Tracing

Animal ModelExperimental ConditionKey Finding
Mice with lung tumorsInfusion of 13C-labeled glucoseResulting methylglyoxal in tumors was predominantly m+3 labeled, confirming glucose as the primary precursor in vivo. mit.edu
Transgenic mice (akr1b3-null, akr1b8-transgenic)Heart perfusion with methylglyoxalAltered formation of acetol, demonstrating the in vivo role of the AKR pathway in cardiac tissue. diabetesjournals.org

Understanding Methylglyoxal Homeostasis and Accumulation in Organisms

Methylglyoxal is a reactive byproduct primarily formed during glycolysis. nih.govresearchgate.net While it is a normal part of metabolism, its accumulation, known as dicarbonyl stress, is linked to cellular damage and various diseases. researchgate.netspringernature.com Organisms have a crucial detoxification system, the glyoxalase system, to manage MGO levels. mdpi.comresearchgate.net The use of this compound, or ¹³C₃-MGO, is instrumental in studying how organisms maintain this delicate balance (homeostasis).

By introducing ¹³C₃-MGO into cellular or animal models, researchers can accurately track its journey. Studies have shown that this tracer can be used to quantify the rate at which MGO is formed and detoxified. springernature.com For instance, research on human cells has utilized ¹³C₃-MGO to distinguish between MGO originating from inside the cell versus MGO taken up from the extracellular environment. mdpi.com This helps in understanding how factors like insulin (B600854) and metformin (B114582) influence MGO trafficking and metabolism across the cell membrane. mdpi.com

In animal studies, ¹³C₃-labeled glucose has been used to trace the generation of ¹³C₃-MGO in both plasma and various tissues, confirming that a surge in blood sugar leads directly to increased MGO production. portlandpress.comresearchgate.net This method provides a clear picture of how dietary choices can impact dicarbonyl stress. Furthermore, ¹³C₃-MGO and its metabolites, like ¹³C₃-acetol, can be used as internal standards for the precise measurement of their unlabeled counterparts in biological samples, which is essential for validating findings related to MGO accumulation. nih.govresearchgate.net

Key enzymes involved in MGO detoxification, beyond the primary glyoxalase system, have also been investigated using labeled MGO. Members of the aldo-keto reductase (AKR) superfamily, for example, have been shown to reduce methylglyoxal, and studies using ¹³C₃-MGO help to elucidate their role as a compensatory detoxification mechanism. researchgate.netacs.org

Investigating Methylglyoxal-Derived Biomarkers and Their Formation Pathways in vivo

When methylglyoxal is not detoxified, it reacts with proteins, lipids, and nucleic acids to form a diverse group of compounds known as Advanced Glycation End-products (AGEs). nih.govnih.gov These AGEs are considered biomarkers for aging and various diseases, including diabetes and cardiovascular conditions. nih.govportlandpress.com The use of this compound is critical for tracing the formation of these specific biomarkers and understanding the chemical pathways that lead to them within a living organism (in vivo).

In a study involving healthy human subjects, an oral glucose tolerance test using ¹³C-labeled glucose demonstrated a rapid increase in plasma ¹³C₃-MGO, which was directly followed by the formation of protein-bound AGEs derived from it. portlandpress.comnih.gov This provided direct evidence that post-meal MGO surges contribute to the immediate formation of AGEs in the body. portlandpress.com

Specific MGO-derived AGEs that can be traced using this isotopic label include:

Nε-(carboxyethyl)lysine (CEL): Formed from the reaction of MGO with lysine (B10760008) residues in proteins. portlandpress.commdpi.comnih.gov

Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1): An adduct formed from the reaction of MGO with arginine residues. portlandpress.comnih.govmdpi.com

By using ¹³C₃-MGO, researchers can precisely measure the rate of formation of these biomarkers and differentiate them from pre-existing AGEs in the body. For example, stable isotope dilution analysis using standards like ¹³C₃-CEL allows for accurate quantification of these adducts in tissues and plasma. nih.gov This methodology has been applied in simulated digestion models to show that MGO from dietary sources can react with proteins during digestion to form new AGEs like CEL and MG-H1 before they are even absorbed into the body. nih.gov

The ability to trace these pathways provides invaluable insight into how dietary factors and metabolic conditions contribute to the body's burden of AGEs, furthering our understanding of age-related and metabolic diseases. nih.govacs.org

Applications in Food Chemistry and Flavor Research

Mechanistic Studies of Maillard Reactions and Flavor Compound Formation

The Maillard reaction is a complex series of non-enzymatic chemical reactions between amino acids and reducing sugars that occurs during the heating of food. latu.org.uymdpi.com This reaction is responsible for the desirable browning and the generation of a rich array of flavor and aroma compounds in products like baked goods, roasted coffee, and cooked meat. rsc.orgscispace.com Methylglyoxal is a key intermediate in the Maillard reaction, acting as a precursor to many important flavor molecules. rsc.orgresearchgate.net

Using this compound allows food chemists to unravel the intricate mechanisms of flavor formation. By labeling this key precursor, they can track which carbon atoms from methylglyoxal end up in specific flavor compounds. This technique is crucial for understanding how different amino acids and reaction conditions influence the final flavor profile. nih.gov

For example, studies have shown that methylglyoxal reacts with amino acids in a process called Strecker degradation to form aldehydes, which are themselves potent aroma compounds, and α-aminoketones. latu.org.uyrsc.org These intermediates can then condense to form heterocyclic aroma compounds like pyrazines, which are known for their roasty, nutty, and toasted notes. rsc.orgnih.gov

A study using ¹³C-labeled glucose in a meat-based pet food system demonstrated how the labeled glucose was converted into labeled methylglyoxal. acs.org By analyzing the resulting pyrazines, researchers could determine the dominant formation pathways. For instance, they could confirm whether 2,5-dimethylpyrazine (B89654) was formed from two molecules of methylglyoxal, providing quantitative insights into the reaction mechanisms in a real food matrix. acs.org

Flavor Compound Class Formation Role of Methylglyoxal Research Finding
Pyrazines Precursor via Strecker degradation and subsequent condensation reactions.Studies with labeled glucose show its carbons incorporated into pyrazines via methylglyoxal, confirming formation pathways. acs.org
Pyrroles Reacts with amino acids to form novel pyrrole (B145914) structures.A novel pyrrole, 2,5-diacetyl-3-methyl-1H-pyrrole, was identified as a main product in model reactions of 2-oxopropanal with amino acids. nih.gov
Strecker Aldehydes Reacts with amino acids to produce aldehydes with one less carbon.The formation of Strecker aldehydes is a key step in the Maillard reaction, contributing significantly to the overall aroma profile. latu.org.uyrsc.org

This level of mechanistic detail helps the food industry to better control cooking processes to achieve desired flavor profiles and to mitigate the formation of undesirable compounds. scispace.com

Tracing Aldehyde Degradation Pathways in Food Systems

Aldehydes are a critical class of compounds in food systems, contributing significantly to both desirable aromas and potential off-flavors. Methylglyoxal itself is a 2-oxoaldehyde, and it is part of a dynamic network of aldehyde formation and degradation reactions that occur during food processing and storage. csic.esnih.gov The use of this compound provides a precise method for tracing the degradation and transformation of this key aldehyde within complex food matrices.

By introducing ¹³C₃-MGO into a food model system, scientists can follow the labeled carbons as the molecule breaks down or reacts to form other compounds. This helps to identify the products of MGO degradation and understand the factors that influence these pathways, such as pH, temperature, and the presence of other ingredients like amino acids. researchgate.netimreblank.ch

For example, research has explored how methylglyoxal formation is influenced by different amino acids and pH levels in model systems. researchgate.net Such studies are crucial for understanding how to control the levels of reactive aldehydes in processed foods. Tracing the fate of labeled MGO can also reveal its role in the formation of other heat-induced contaminants, such as acrylamide, as MGO is known to be a potential precursor in its formation pathway. csic.es

Future Research Directions and Unresolved Questions in 2 Oxo 1,2,3 13c3 Propanal Research

Development of Next-Generation Isotopic Labeling and Detection Strategies

The quantification of methylglyoxal (B44143) is challenging due to its high reactivity, readily forming adducts with proteins, nucleic acids, and other molecules. frontiersin.orgnih.gov Current methods often rely on derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), using [13C3]MG as an internal standard for accurate quantification. springernature.com However, future research aims to move beyond these established techniques to develop more sensitive and comprehensive detection strategies.

A significant challenge is the potential for artifactual formation of MG during sample processing, which can lead to overestimation. springernature.comacs.org Next-generation methods will need to incorporate more robust pre-analytical processing steps to prevent this. springernature.com Furthermore, the development of novel derivatization agents that can more efficiently and selectively capture MG and its various adducts from complex biological samples is a key area of focus.

Future strategies may also involve the use of a wider array of stable isotope-labeled molecules. While [13C3]MG is essential for tracing exogenously applied or supplemented MG, using precursors like [U-13C]glucose allows researchers to track the endogenous formation of MG from specific metabolic pathways. acs.orgnih.gov Expanding the toolkit to include tracers labeled with other isotopes, such as ¹⁵N or ²H, could provide complementary information on the metabolic networks connected to MG production and detoxification. creative-proteomics.com Advances in high-resolution mass spectrometry will be critical for distinguishing between these various isotopologues and accurately mapping their metabolic transformations. acs.org

Integration with Proteomics and Metabolomics for Comprehensive Dicarbonylomics Profiling

A major frontier in MG research is the integration of isotopic labeling with large-scale "omics" analyses, a field termed "dicarbonylomics." This approach aims to provide a systems-level view of the impact of MG on the entire proteome and metabolome. Using [13C3]MG in proteomic studies allows for the precise identification of proteins that are modified by MG, as the resulting adducts will contain the heavy isotope label. nih.govtum.de This helps to pinpoint specific protein targets and modification sites, offering clues to how MG-induced damage alters cellular function. nih.gov However, identifying these modifications remains challenging due to their low abundance and the complexity of the resulting products. nih.gov

Integrated proteomic and metabolomic analyses have shown that MG exposure significantly alters key cellular functions and metabolic pathways, including protein synthesis, mitochondrial function, and glutathione (B108866) metabolism. nih.govresearchgate.net These studies reveal both the toxic effects of MG and the adaptive responses of cells trying to counteract dicarbonyl stress. nih.govresearchgate.net

Future research will focus on refining these integrated approaches. By combining stable isotope labeling with quantitative proteomics, researchers can more accurately measure changes in protein glycation under different conditions. nih.gov Similarly, isotope-tracing metabolomics can elucidate the flux through MG production and detoxification pathways, revealing how these are dysregulated in disease. creative-proteomics.com This comprehensive profiling will be essential for identifying robust biomarkers of MG exposure and for understanding the molecular mechanisms behind MG-induced pathologies. nih.govnih.gov

Spatially Resolved Metabolic Tracing of Methylglyoxal in Biological Systems

Understanding where methylglyoxal is produced and where it acts within tissues is critical, as its effects are likely localized. Traditional methods that rely on homogenized tissue samples lose this crucial spatial information. acs.orgdigitellinc.com Mass spectrometry imaging (MSI) is a powerful technique that overcomes this limitation by visualizing the distribution of molecules directly in tissue sections. nih.govnih.gov

The combination of stable isotope labeling and MSI is a particularly promising strategy for tracing metabolic pathways in situ. nih.gov By administering a labeled precursor like [U-13C]glucose, researchers can image the distribution of newly synthesized [13C3]MG and its downstream metabolites within different regions of a tissue or organ. acs.orgnih.govnih.gov For instance, MSI has been used to visualize labeled metabolites in plant roots and mouse kidneys, revealing metabolic heterogeneity at a near-cellular resolution. nih.govacs.org This approach could be used to determine if MG accumulates in specific cell types within a tumor or in particular regions of the brain in neurodegenerative diseases. nih.gov

Another emerging approach for visualizing MG in living systems involves the use of fluorescent probes. rsc.org These probes are designed to react specifically with MG, producing a fluorescent signal that can be detected by microscopy. This allows for real-time imaging of MG dynamics in live cells and even whole organisms like zebrafish. rsc.org Future development of more sensitive and specific probes, including two-photon probes for deeper tissue imaging, will greatly enhance our ability to study the spatiotemporal dynamics of MG signaling. rsc.org

Exploration of Novel Biological Roles and Regulatory Networks Influenced by Methylglyoxal Metabolism

Historically viewed as a toxic byproduct, there is now compelling evidence that methylglyoxal, at low levels, acts as a signaling molecule that can regulate a variety of cellular processes. otago.ac.nzfrontiersin.orgmdpi.com It can influence gene expression, modulate the activity of signaling proteins, and participate in the response to cellular stress. frontiersin.orgfrontiersin.org A key unresolved question is how MG's dual role as both a toxicant and a signaling molecule is balanced within the cell. scispace.com

Future research will aim to unravel the complex regulatory networks controlled by MG. Studies in plants have shown that MG can affect genes involved in hormone signaling and cell-to-cell communication. frontiersin.org It can also trigger signaling cascades involving protein kinases and transcription factors, indicating a cross-talk between MG-responsive pathways and general stress responses. frontiersin.org One fascinating area of research is the discovery that MG can directly modify histones, the proteins that package DNA. nih.govoup.com This "histone methylglyoxalation" is an epigenetic modification that can alter chromatin structure and gene expression, directly linking glucose metabolism to genetic regulation. nih.govoup.com

Further exploration is also needed to understand the feedback loops between MG and other cellular stress pathways, such as the production of reactive oxygen species (ROS). frontiersin.org It is hypothesized that a feedback loop exists where oxidative stress can drive glycolysis, leading to more MG production, which in turn generates more ROS. frontiersin.org Elucidating these intricate connections will be crucial for a complete understanding of MG's role in physiology and pathology, potentially opening new therapeutic avenues for diseases associated with elevated dicarbonyl stress. frontiersin.orgnih.gov

Q & A

Q. What is the role of 2-oxo(1,2,3-13C3)propanal in metabolic pathway studies?

This compound serves as a critical tracer in glycolysis, amino acid metabolism, and energy production due to its carbon-13 isotopic labeling. Its incorporation into metabolic intermediates allows researchers to track enzymatic activity, substrate utilization, and flux dynamics using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, its conversion into acetyl-CoA can be monitored to study mitochondrial energy pathways .

Q. What synthesis methods are recommended for producing high-purity this compound?

Synthesis typically involves isotopic labeling via enzymatic or chemical routes. A common approach includes:

  • Oxidation of 13C-labeled lactic acid using potassium permanganate (KMnO₄) under controlled pH conditions.
  • Reductive carboxylation with sodium borohydride (NaBH₄) to stabilize intermediates. Post-synthesis purification employs crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% isotopic and chemical purity .

Q. What analytical techniques are effective for quantifying 13C enrichment in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high sensitivity for detecting low-abundance labeled metabolites.
  • High-resolution NMR : Provides structural elucidation but requires higher sample concentrations. Calibration with internal standards (e.g., unlabeled pyruvate) is essential to account for instrument variability .

Q. What safety protocols are essential for handling isotopically labeled compounds?

  • Label all containers with compound name, isotopic content, and hazard warnings.
  • Use engineering controls (e.g., fume hoods) to minimize airborne exposure.
  • Implement hygiene practices: no eating/drinking in labs, mandatory post-handling showers, and dedicated laundering for contaminated clothing .

Q. How does this compound differ structurally from non-labeled analogs?

CompoundMolecular FormulaKey Feature
Pyruvic acidC₃H₄O₃Non-labeled; central to glycolysis
2-Hydroxypropanoic acidC₃H₆O₃Hydroxyl group at C2; involved in biosynthesis
This compound C₃H₄O₃13C-labeled at all carbons; enables isotopic tracing

Advanced Research Questions

Q. How can isotopic dilution effects be mitigated in quantitative metabolic flux analysis?

Isotopic dilution due to endogenous unlabeled metabolites can skew results. To address this:

  • Use mass isotopomer distribution analysis (MIDA) with correction algorithms.
  • Conduct control experiments with unlabeled substrate to quantify natural 13C abundance .

Q. What experimental designs resolve discrepancies between in vitro and in vivo tracer data?

Discrepancies often arise from differences in substrate permeability or competing pathways. Strategies include:

  • Compartmental modeling : Integrate in vitro enzyme kinetics with in vivo transport rates.
  • Silencing specific transporters (e.g., monocarboxylate transporters) to isolate cellular uptake effects .

Q. How to optimize pulse-chase experiments for dynamic metabolic pathway analysis?

  • Pulse phase : Administer this compound at a concentration ensuring saturation of target enzymes.
  • Chase phase : Replace labeled medium with unlabeled substrate and collect timed samples.
  • Use stopped-flow techniques paired with rapid quenching (e.g., liquid nitrogen) to capture transient intermediates .

Q. What strategies improve detection limits for low-abundance 13C-labeled metabolites?

  • Sample enrichment : Pre-concentrate metabolites via solid-phase extraction (SPE).
  • Ionization optimization : For LC-MS, use electrospray ionization (ESI) with dopants (e.g., ammonium acetate) to enhance signal intensity .

Q. How to study enzyme-substrate interactions under varying pH conditions?

  • Buffered reaction systems : Maintain pH using phosphate or Tris buffers while monitoring via microelectrodes.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) across pH gradients.
  • Track 13C label redistribution to infer pH-dependent catalytic efficiency .

Methodological Notes

  • Contradiction Analysis : When isotopic enrichment data conflicts between studies, verify instrument calibration, biological replicates, and environmental variables (e.g., oxygen tension in cell cultures) .
  • Synthesis Optimization : Scale-up production requires balancing yield and purity. Crystallization at low temperatures (-20°C) minimizes isotopic scrambling, while size-exclusion chromatography removes polymeric byproducts .

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